![molecular formula C16H20BrN B2962941 2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline CAS No. 65101-51-1](/img/structure/B2962941.png)
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]aniline is an organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline typically involves the bromination of aniline derivatives followed by the introduction of the tricyclic moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The tricyclic moiety can be introduced through a series of cyclization reactions involving dienes and dienophiles under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Various substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows for strong binding affinity, which can inhibit or activate biological pathways. The bromine atom may also play a role in facilitating interactions with target molecules through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoaniline: Lacks the tricyclic structure, making it less complex and potentially less bioactive.
5-Bromo-2-methylaniline: Contains a methyl group instead of the tricyclic moiety, leading to different chemical properties and reactivity.
2-Bromo-4-nitroaniline: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
5-(1-adamantyl)-2-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAKFYDYOLAOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

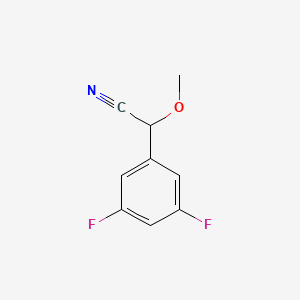
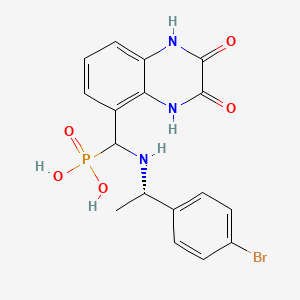
![ETHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE](/img/structure/B2962861.png)
![2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2962862.png)
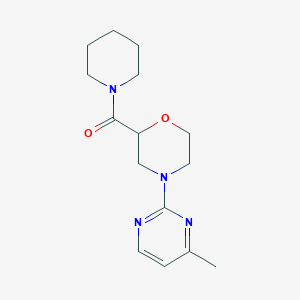
![2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2962865.png)
![2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2962866.png)
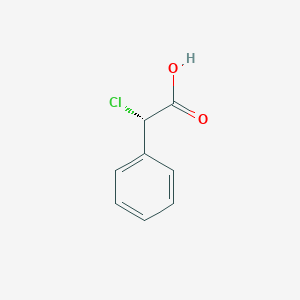
![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2962868.png)

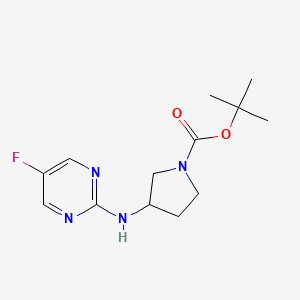
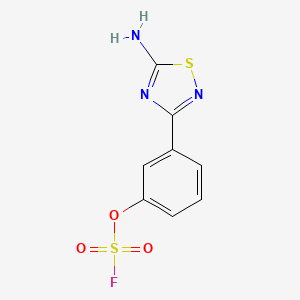
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
